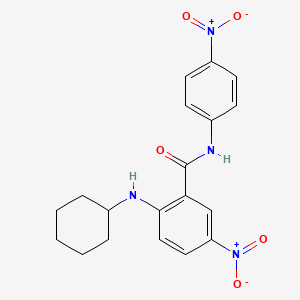![molecular formula C9H9BrN4O3S B12467479 2-[(2-Bromo-4-nitrophenyl)amino]-2-oxoethyl carbamimidothioate](/img/structure/B12467479.png)
2-[(2-Bromo-4-nitrophenyl)amino]-2-oxoethyl carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-nitrophenyl)-2-(carbamimidoylsulfanyl)acetamide is a complex organic compound that features a bromine atom, a nitro group, and a carbamimidoylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-nitrophenyl)-2-(carbamimidoylsulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 4-nitroaniline to introduce the bromine atom at the 2-position. This is followed by the acylation of the resulting 2-bromo-4-nitroaniline with chloroacetyl chloride to form the intermediate 2-bromo-4-nitrophenyl chloroacetamide. The final step involves the reaction of this intermediate with thiourea to introduce the carbamimidoylsulfanyl group, yielding the target compound.
Industrial Production Methods
Industrial production of N-(2-bromo-4-nitrophenyl)-2-(carbamimidoylsulfanyl)acetamide would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-nitrophenyl)-2-(carbamimidoylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The carbamimidoylsulfanyl group can participate in substitution reactions, potentially forming new derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Replacement of the bromine atom with other nucleophiles.
Substitution: Formation of new derivatives with modified functional groups.
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)-2-(carbamimidoylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-(carbamimidoylsulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and bromine groups can influence its reactivity and binding affinity, while the carbamimidoylsulfanyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-nitrophenyl)-2-(carbamimidoylsulfanyl)acetamide
- N-(2-bromo-4-aminophenyl)-2-(carbamimidoylsulfanyl)acetamide
- N-(2-bromo-4-nitrophenyl)-2-(thiocarbamoylsulfanyl)acetamide
Uniqueness
N-(2-bromo-4-nitrophenyl)-2-(carbamimidoylsulfanyl)acetamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and nitro groups allows for diverse reactivity, while the carbamimidoylsulfanyl group provides additional functionality for interactions with biological targets.
Properties
Molecular Formula |
C9H9BrN4O3S |
|---|---|
Molecular Weight |
333.16 g/mol |
IUPAC Name |
[2-(2-bromo-4-nitroanilino)-2-oxoethyl] carbamimidothioate |
InChI |
InChI=1S/C9H9BrN4O3S/c10-6-3-5(14(16)17)1-2-7(6)13-8(15)4-18-9(11)12/h1-3H,4H2,(H3,11,12)(H,13,15) |
InChI Key |
FDYFUAVSHXIABJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)NC(=O)CSC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12467397.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B12467401.png)
![2-[4-(benzyloxy)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467407.png)

![4-[(1E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline](/img/structure/B12467425.png)
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide](/img/structure/B12467436.png)
phosphonium](/img/structure/B12467437.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B12467438.png)
![2-Oxo-2-phenylethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12467445.png)
![N-(4-bromo-2-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12467446.png)
![2-{3-[4-Amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl}-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile](/img/structure/B12467453.png)
![2-[4-(2-oxo-2-phenylethoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12467465.png)

